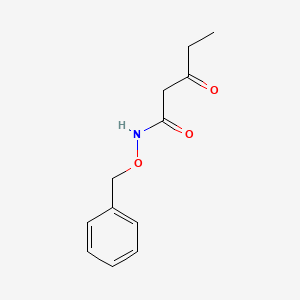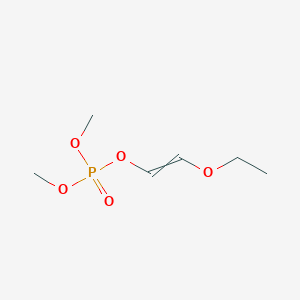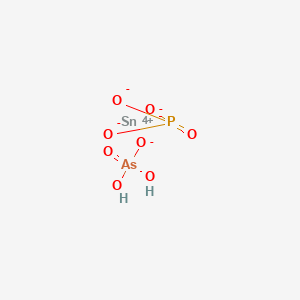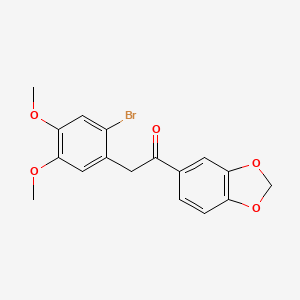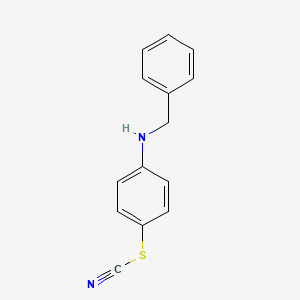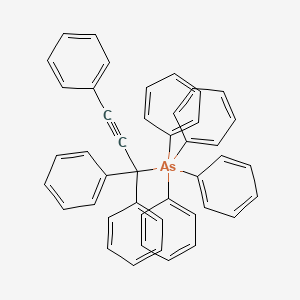
Tetraphenyl(1,1,3-triphenylprop-2-yn-1-yl)-lambda~5~-arsane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraphenyl(1,1,3-triphenylprop-2-yn-1-yl)-lambda~5~-arsane is an organoarsenic compound characterized by the presence of multiple phenyl groups attached to an arsenic atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetraphenyl(1,1,3-triphenylprop-2-yn-1-yl)-lambda~5~-arsane typically involves the reaction of triphenylarsine with a suitable alkyne derivative under controlled conditions. The reaction may require the use of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis to an industrial scale. This would require the use of larger reaction vessels, efficient mixing, and precise control of reaction parameters to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Tetraphenyl(1,1,3-triphenylprop-2-yn-1-yl)-lambda~5~-arsane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation states of arsenic.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can introduce new functional groups onto the phenyl rings.
Applications De Recherche Scientifique
Chemistry: As a reagent or catalyst in organic synthesis and materials science.
Biology: Investigating the biological activity and potential therapeutic applications of organoarsenic compounds.
Medicine: Exploring the compound’s potential as an anticancer or antimicrobial agent.
Industry: Developing new materials with unique properties for use in electronics, coatings, and other applications.
Mécanisme D'action
The mechanism by which Tetraphenyl(1,1,3-triphenylprop-2-yn-1-yl)-lambda~5~-arsane exerts its effects depends on its specific interactions with molecular targets. In biological systems, the compound may interact with proteins, enzymes, or DNA, leading to various biological responses. The exact pathways and molecular targets involved would require further research to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylarsine: A simpler organoarsenic compound with three phenyl groups attached to arsenic.
Tetraphenylarsonium chloride: An organoarsenic compound with four phenyl groups and a chloride counterion.
Phenylarsonic acid: An organoarsenic compound with a phenyl group and an arsenic acid moiety.
Uniqueness
Tetraphenyl(1,1,3-triphenylprop-2-yn-1-yl)-lambda~5~-arsane is unique due to its complex structure, which includes multiple phenyl groups and an alkyne moiety. This structural complexity may confer unique chemical properties and reactivity compared to simpler organoarsenic compounds.
Propriétés
Numéro CAS |
94953-09-0 |
|---|---|
Formule moléculaire |
C45H35As |
Poids moléculaire |
650.7 g/mol |
Nom IUPAC |
tetraphenyl(1,1,3-triphenylprop-2-ynyl)-λ5-arsane |
InChI |
InChI=1S/C45H35As/c1-8-22-38(23-9-1)36-37-45(39-24-10-2-11-25-39,40-26-12-3-13-27-40)46(41-28-14-4-15-29-41,42-30-16-5-17-31-42,43-32-18-6-19-33-43)44-34-20-7-21-35-44/h1-35H |
Clé InChI |
IOAGKLSHDOSVLM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC(C2=CC=CC=C2)(C3=CC=CC=C3)[As](C4=CC=CC=C4)(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


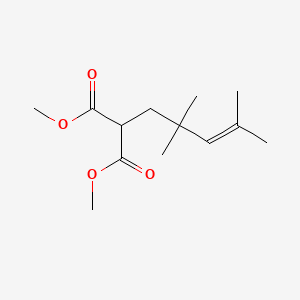
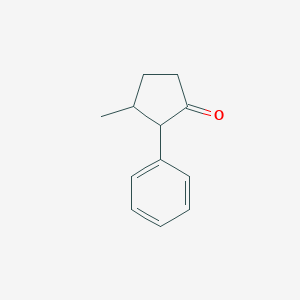

![Ethyl 2-[(2-methoxyethoxy)methoxy]propanoate](/img/structure/B14351461.png)
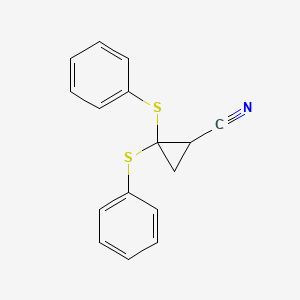
![S-Decyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14351472.png)

